molecular formula C15H8F6N4 B2906255 N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine CAS No. 477866-52-7

N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine

Cat. No.: B2906255
CAS No.: 477866-52-7
M. Wt: 358.247
InChI Key: GGRNSEKXBKGCEF-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a benzotriazin-4-amine structure

Biochemical Analysis

Biochemical Properties

N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine plays a significant role in biochemical reactions . It has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This compound interacts with various enzymes, proteins, and other biomolecules, and the nature of these interactions is largely dependent on the specific biochemical context .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are subject to the specific experimental conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Threshold effects, as well as any toxic or adverse effects at high doses, are important considerations in the context of potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are subject to the specific cellular context . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with appropriate reagents to form the benzotriazin-4-amine structure. One common method includes the use of diazotization followed by cyclization reactions under controlled conditions. The reaction conditions often involve the use of acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding quinones, reduction may produce amines, and substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine is unique due to its benzotriazin-4-amine structure combined with the trifluoromethyl phenyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6N4/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)22-13-11-3-1-2-4-12(11)23-25-24-13/h1-7H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRNSEKXBKGCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=N2)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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